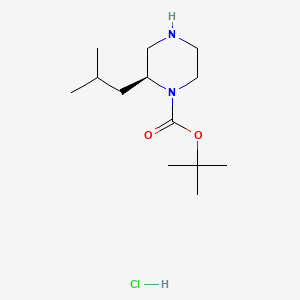

2-Acetamido-6-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

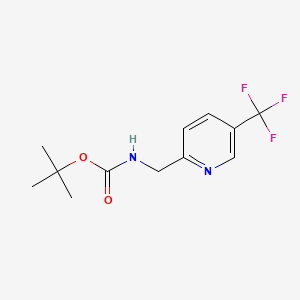

2-Acetamido-6-methoxybenzoic acid (AMBA) is an important organic molecule used in a variety of scientific research applications. It is a carboxylic acid derivative of benzoic acid, and is known for its wide range of properties and uses. AMBA has been used in the synthesis of various compounds and in the production of pharmaceuticals, cosmetics, and food additives. In addition, it has been used in various biochemical and physiological studies due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Antibiotics and Antitumor Activity

- Scientific Field : Medical Chemistry

- Application Summary : This compound has been synthesized as part of a study on the relationship between structural and antitumor activity . The study focused on α-acetylamino acids containing a terminal methyleneketo group .

- Results and Outcomes : It was found that methyl esters of the α-acetylamino acids showed significant antitumor activity, whereas the free N-acetyl acid failed to show such activity .

Analgesic Activity

- Scientific Field : Pharmacology

- Application Summary : An in-silico study showed that 2-Acetamido-6-methoxybenzoic acid derivatives have a better bioavailability and binding affinity with the COX-2 receptor .

- Methods and Procedures : The in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .

Synthesis of Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of various derivatives, which can be used in a range of applications .

- Results and Outcomes : The outcomes of these syntheses are new compounds with potentially different properties and applications .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

- Scientific Field : Pharmacology

- Application Summary : Derivatives of 2-Acetamido-6-methoxybenzoic acid have been proposed as potential non-steroidal anti-inflammatory drugs (NSAIDs) .

- Methods and Procedures : These derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride .

- Results and Outcomes : An in-silico study showed that these derivatives have a better bioavailability and binding affinity with the COX-2 receptor .

Synthesis of 1,2-trans Glycosides and (1→6)-linked Disaccharides

- Scientific Field : Organic Chemistry

- Application Summary : Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution .

- Methods and Procedures : The reaction is freeze-dried and acid-catalyzed with an alcohol as solvent to produce the corresponding 1,2-trans-glycosides . Alternatively, dissolution in an aprotic solvent system and acidic activation in the presence of an excess of an unprotected glycoside as a glycosyl acceptor, results in the stereoselective formation of the corresponding 1,2-trans linked disaccharides without any protecting group manipulations .

- Results and Outcomes : The reactions using aryl glycosides as acceptors are completely regioselective, producing only the (1→6)-linked disaccharides .

Antioxidant, Antimicrobial, and DNA Damage Analysis

- Scientific Field : Pharmacology

- Application Summary : Paracetamol has been employed over an extensive duration as an analgesic and antipyretic agent . Many attempts were undertaken to modify the composition of this medicine like hydroxyl and acetamide group after it showed promise as effects of analgesic and antipyretic .

- Methods and Procedures : The hepatotoxicity of paracetamol ester prodrugs including sulfur-containing amino acids, such as methionine, N-acetyl cysteine, and cysteine, was negligible in comparison to the parent drug .

- Results and Outcomes : Antibacterial, antioxidant, and cancer-preventive qualities were also demonstrated by a wide range of compounds with diverse characteristics .

Eigenschaften

IUPAC Name |

2-acetamido-6-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-7-4-3-5-8(15-2)9(7)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXGSPZWYIUBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-6-methoxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

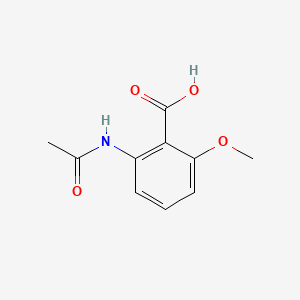

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

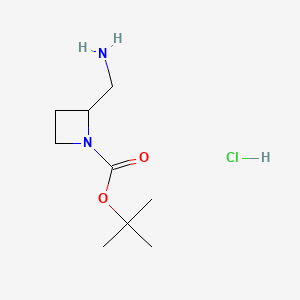

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)